

In-Depth Technical Guide: 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(4-Fluoro-2-nitrophenyl)pyrrolidine
Cat. No.:	B1349810

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of **1-(4-Fluoro-2-nitrophenyl)pyrrolidine**. Additionally, it explores the biological activity of a closely related derivative, offering insights for drug discovery and development.

Core Chemical Properties

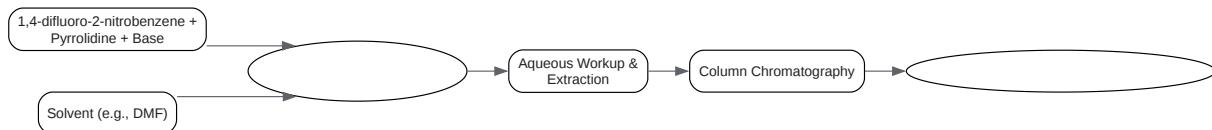
1-(4-Fluoro-2-nitrophenyl)pyrrolidine is a solid organic compound.[1] Key quantitative data are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	$C_{10}H_{11}FN_2O_2$	--INVALID-LINK--
Molecular Weight	210.2 g/mol	--INVALID-LINK--
CAS Number	778-56-3	--INVALID-LINK--
Melting Point	40 °C	[1]
Boiling Point	345.1±32.0 °C (Predicted)	--INVALID-LINK--
Form	Solid	[1]
Solubility	Data not available	

Synthesis

The primary synthetic route to **1-(4-Fluoro-2-nitrophenyl)pyrrolidine** is through a nucleophilic aromatic substitution (S_{NA}_r) reaction. This involves the reaction of 1,4-difluoro-2-nitrobenzene with pyrrolidine. The electron-withdrawing nitro group activates the fluorine atom at the C1 position, facilitating its displacement by the nucleophilic pyrrolidine.

Experimental Protocol: General Method for Nucleophilic Aromatic Substitution


The following is a general procedure based on established methods for similar nucleophilic aromatic substitution reactions. Specific reaction conditions such as temperature, solvent, and reaction time may require optimization for this particular synthesis.

Materials:

- 1,4-difluoro-2-nitrobenzene
- Pyrrolidine
- A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
- A non-nucleophilic base (e.g., Potassium carbonate (K_2CO_3) or Triethylamine (Et_3N))

Procedure:

- In a round-bottom flask, dissolve 1,4-difluoro-2-nitrobenzene (1 equivalent) in the chosen solvent.
- Add the non-nucleophilic base (1.5-2 equivalents) to the solution.
- Slowly add pyrrolidine (1.1 equivalents) to the reaction mixture at room temperature.
- Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **1-(4-Fluoro-2-nitrophenyl)pyrrolidine**.

[Click to download full resolution via product page](#)*General workflow for the synthesis of **1-(4-Fluoro-2-nitrophenyl)pyrrolidine**.*

Spectroscopic Characterization

Detailed experimental conditions for acquiring spectroscopic data for **1-(4-Fluoro-2-nitrophenyl)pyrrolidine** are not readily available in the public domain. However, the following

outlines the general parameters typically employed for the characterization of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard. Expected signals would include multiplets for the pyrrolidine protons and signals in the aromatic region for the phenyl protons, showing coupling to the fluorine atom.
- ^{13}C NMR: Spectra are usually obtained at 75 or 100 MHz in CDCl_3 . The spectrum would show characteristic peaks for the aliphatic carbons of the pyrrolidine ring and the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant ($^{1}\text{J}_{\text{CF}}$).

Mass Spectrometry (MS)

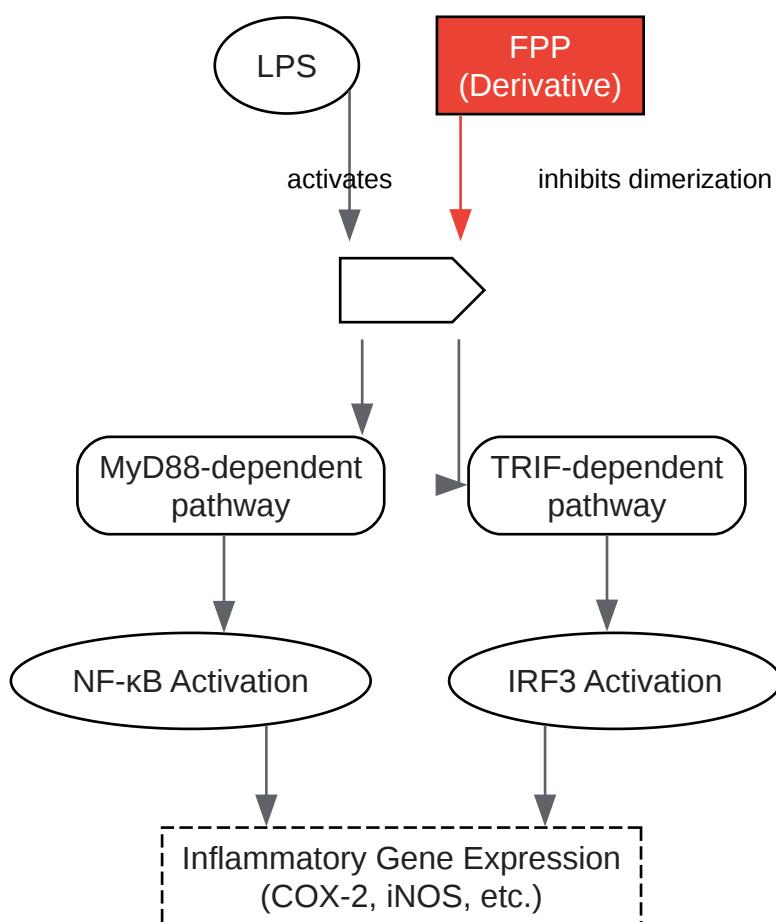
- Mass spectra are typically acquired using an electron ionization (EI) source. The molecular ion peak (M^+) would be expected at m/z 210. Fragmentation patterns would likely involve the loss of the nitro group (NO_2) and cleavage of the pyrrolidine ring.

Infrared (IR) Spectroscopy

- IR spectra are commonly recorded using KBr pellets or as a thin film. Characteristic absorption bands would be expected for the aromatic C-H stretching, C=C stretching, asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm^{-1}), and C-N stretching vibrations.

Biological Activity and Drug Development Potential

Currently, there is no direct evidence in the scientific literature detailing the biological activity of **1-(4-Fluoro-2-nitrophenyl)pyrrolidine**. However, a closely related derivative, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has demonstrated significant anti-inflammatory properties.


[2]

FPP has been shown to be a potent inhibitor of the Toll-like receptor (TLR) signaling pathways. [2] TLRs are crucial components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases.

Mechanism of Action of the Derivative (FPP)

FPP exerts its anti-inflammatory effects by:

- Inhibiting TLR4 Dimerization: It directly interferes with the dimerization of TLR4, a critical step in its activation by lipopolysaccharide (LPS).
- Suppressing Downstream Signaling: By inhibiting TLR activation, FPP effectively blocks the activation of key downstream transcription factors, namely Nuclear Factor-kappa B (NF- κ B) and Interferon Regulatory Factor 3 (IRF3).^[2]
- Reducing Pro-inflammatory Mediators: The inhibition of NF- κ B and IRF3 leads to a decrease in the production of pro-inflammatory enzymes and cytokines such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interferon-inducible protein-10.^[2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-FLUORO-2-NITROPHENYL)PYRROLIDINE CAS#: 778-56-3 [m.chemicalbook.com]
- 2. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-(4-Fluoro-2-nitrophenyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349810#1-4-fluoro-2-nitrophenyl-pyrrolidine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

